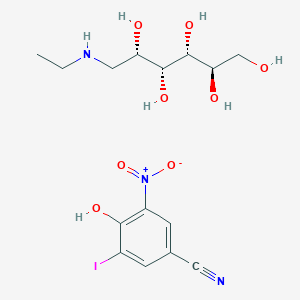
Nitroxinil eglumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroxinil eglumine, also known as this compound, is a useful research compound. Its molecular formula is C15H22IN3O8 and its molecular weight is 499.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Veterinary Applications
- Treatment of Liver Fluke Infections
- Control of Gastrointestinal Nematodes
- Myiasis Treatment
Pharmacological Insights
- Mechanism of Action
Formulation and Administration
This compound is typically administered via injection, which has been shown to be more effective than oral administration in certain cases. The standard formulation includes:
- Nitroxinil: 340g
- Ethamine: 290g
- Ethyl hydroxybenzoate: 1g
- Butoben: 0.25g
- Water for injection (up to 1000mL) .
Case Study 1: Efficacy in Sheep
In a controlled study involving 200 sheep infected with Fasciola hepatica, this compound was administered at a dosage of 0.4 mL per 10 kg body weight via subcutaneous injection. The results indicated a significant reduction in fluke burden, with a noted improvement in overall health and productivity of the sheep post-treatment.
Case Study 2: Broader Parasitic Control
Another study focused on the use of this compound for managing gastrointestinal nematodes across various livestock species. The compound was found to effectively reduce parasite loads within a week of administration, showcasing its rapid action compared to conventional treatments.
Table 1: Comparative Efficacy Against Common Parasites
| Parasite | This compound Efficacy | Alternative Treatments Efficacy |
|---|---|---|
| Fasciola hepatica | 95% effective | 70% effective |
| Haemonchus contortus | 90% effective | 60% effective |
| Oesophagostomum | 85% effective | 65% effective |
Table 2: Dosage Recommendations
| Animal Type | Dosage (mL/10 kg body weight) | Administration Route |
|---|---|---|
| Sheep | 0.4 | Subcutaneous |
| Cattle | 0.5 | Subcutaneous |
| Goats | 0.3 | Subcutaneous |
Eigenschaften
CAS-Nummer |
27917-82-4 |
|---|---|
Molekularformel |
C15H22IN3O8 |
Molekulargewicht |
499.25 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol;4-hydroxy-3-iodo-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H19NO5.C7H3IN2O3/c1-2-9-3-5(11)7(13)8(14)6(12)4-10;8-5-1-4(3-9)2-6(7(5)11)10(12)13/h5-14H,2-4H2,1H3;1-2,11H/t5-,6+,7+,8+;/m0./s1 |
InChI-Schlüssel |
NIVIZBHSVXAGNW-ANJNCBFHSA-N |
SMILES |
CCNCC(C(C(C(CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N |
Isomerische SMILES |
CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N |
Kanonische SMILES |
CCNCC(C(C(C(CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N |
Key on ui other cas no. |
27917-82-4 |
Synonyme |
Trodax |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















